Adriamycin 14-thiopropionate

Description

Contextualization of Anthracycline Antibiotics and Adriamycin Derivatives

Anthracyclines are a class of chemotherapeutic agents derived from Streptomyces bacteria, with doxorubicin (B1662922) (Adriamycin) and daunorubicin (B1662515) being the most well-known members. nih.govwikipedia.org Their primary mechanism of action involves intercalating into DNA and inhibiting the enzyme topoisomerase II, which is crucial for DNA replication and repair. wikipedia.org This disruption of DNA processes is particularly effective against rapidly dividing cancer cells.

Rationale for Chemical Modification at the C14 Position

The C14 position of the Adriamycin aglycone (the non-sugar portion of the molecule) is a prime target for chemical modification due to its influence on the drug's biological activity and its accessibility for synthetic alterations. Research has shown that attaching various functional groups at this position can significantly alter the compound's properties, including its lipophilicity, cellular uptake, and interaction with target molecules.

The synthesis of C14-modified analogues often begins with the creation of a reactive intermediate, such as 14-bromo or 14-chloro-daunorubicin, from daunorubicin. google.com This intermediate can then be reacted with a variety of nucleophiles, including thioacids, to introduce new functional groups. nih.gov For instance, the synthesis of Adriamycin 14-thioester analogues has been achieved by reacting N-(trifluoroacetyl)-14-bromodaunorubicin with the corresponding thioacids (e.g., thiopropionic acid) in the presence of a base. nih.gov This strategic modification allows for the exploration of a wide range of derivatives with potentially improved therapeutic properties.

Significance of Thiopropionate Moiety in Drug Design and Delivery Research

The introduction of a thiopropionate moiety at the C14 position of Adriamycin is of particular interest in drug design and delivery research. The thioester bond in Adriamycin 14-thiopropionate is a key feature. In broader drug delivery research, linkages such as the β-thiopropionate are recognized for their pH-sensitive nature. nih.govtandfonline.comfrontiersin.org This characteristic is highly advantageous for cancer therapy, as the microenvironment of solid tumors is typically more acidic (pH 6.5-7.0) than that of normal tissues (pH 7.4). tandfonline.com

Drug delivery systems utilizing β-thiopropionate linkers are designed to be stable in the bloodstream and to preferentially release their therapeutic payload in the acidic tumor environment. nih.govtandfonline.com This targeted release can enhance the drug's efficacy at the tumor site while minimizing exposure to healthy tissues, potentially reducing systemic toxicity. For example, nanoparticles formulated with a poly(β-thiopropionate) backbone have demonstrated pH-dependent release of doxorubicin, with significantly faster release at pH 5.0 compared to pH 7.4. nih.govnih.gov This controlled release mechanism is a promising strategy to improve the therapeutic window of anthracycline-based therapies.

Overview of Research Trajectories for Adriamycin 14-Thiopropionate and Related Compounds

Academic research on Adriamycin 14-thiopropionate is primarily situated within the broader investigation of C14-modified Adriamycin analogues. A key study in this area involved the synthesis and biological evaluation of a series of Adriamycin 14-thioester analogues, including the thiopropionate, thioacetate, thiobutyrate, thiovalerate, and thiobenzoate derivatives. nih.gov

The research aimed to compare the antitumor activity of these thioester analogues with their oxygen-ester counterparts. The underlying hypothesis was that these thioesters would act as prodrugs, being converted to the active form of the drug by esterases present in serum and tissues. nih.gov The in vitro and in vivo activities of these compounds were assessed against human-derived leukemic lymphocytes and murine leukemia, respectively. nih.gov

The findings from this line of research have provided valuable insights into the structure-activity relationships of C14-modified Adriamycin analogues. The results for Adriamycin 14-thiopropionate and its related compounds are detailed in the data tables below.

Research Findings on Adriamycin 14-Thioester Analogues

The following tables present data from a comparative study on the in vivo antitumor activity of Adriamycin 14-thioester analogues against murine P388 leukemia.

Table 1: In Vivo Antitumor Activity of Adriamycin 14-Thioester Analogues against P388 Leukemia

Data sourced from a study on the biological evaluation of thioester analogues of Adriamycin. nih.gov

Table 2: List of Compounds Mentioned

Properties

CAS No. |

102045-67-0 |

|---|---|

Molecular Formula |

C29H31NO11S |

Molecular Weight |

601.6 g/mol |

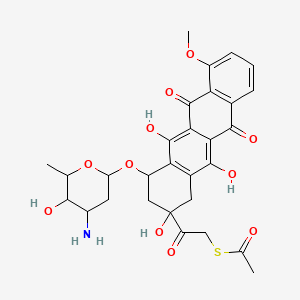

IUPAC Name |

S-[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] ethanethioate |

InChI |

InChI=1S/C29H31NO11S/c1-11-24(33)15(30)7-19(40-11)41-17-9-29(38,18(32)10-42-12(2)31)8-14-21(17)28(37)23-22(26(14)35)25(34)13-5-4-6-16(39-3)20(13)27(23)36/h4-6,11,15,17,19,24,33,35,37-38H,7-10,30H2,1-3H3 |

InChI Key |

CHQMQLOAJJBABN-UHFFFAOYSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CSC(=O)C)O)N)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CSC(=O)C)O)N)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Adriamycin 14-thiopropionate |

Origin of Product |

United States |

Molecular Mechanisms of Action of Adriamycin 14 Thiopropionate and Analogues Preclinical Focus

DNA Interaction Mechanisms

The primary mode of action for Adriamycin and its analogues involves direct interaction with nuclear DNA. This interaction is multifaceted, comprising intercalation, the formation of covalent adducts, and the induction of structural changes in the DNA helix.

Intercalation Dynamics with DNA

Adriamycin and its derivatives are well-documented DNA intercalators. The planar anthracycline ring of the molecule inserts itself between DNA base pairs, leading to a stable, non-covalent complex. This physical insertion pushes apart the flanking base pairs, with the sugar moiety of the drug typically settling in the minor groove of the DNA helix nih.govresearchgate.net. The binding is particularly strong at sites with adjacent GC base pairs, a preference thought to be due to specific hydrogen bond formation between the drug and guanine (B1146940) residues nih.gov.

While extensive research has been conducted on the parent compound, studies on thioester analogues of Adriamycin have also been performed to determine their extent of interaction with DNA. These analogues are designed to be converted metabolically to the active form, and their ability to interact with DNA is a crucial aspect of their mechanism. For instance, various Adriamycin 14-thio esters have been evaluated for their interaction with calf thymus DNA nih.gov. The stability of the drug-DNA complex is a key determinant of its biological activity, and van der Waals forces are a major driving force in the formation of this stable complex.

The dynamics of this intercalation are critical, as they represent the initial step that triggers subsequent cytotoxic events. Fluorescence lifetime imaging microscopy (FLIM) has been used to dynamically monitor the intercalation of doxorubicin (B1662922) into DNA during the early stages of apoptosis, revealing changes in the drug's microenvironment as it binds to DNA plos.org.

Formation of DNA Adducts and Their Characterization

Beyond simple intercalation, Adriamycin can form covalent adducts with DNA, a process that significantly enhances its cytotoxic effects. This reaction is not spontaneous and requires reductive activation of the Adriamycin molecule nih.govresearchgate.net. In preclinical models, this activation can be achieved using reducing agents such as Dithiothreitol (DTT), glutathione, or enzymatic systems like xanthine (B1682287) oxidase/NADH nih.govresearchgate.net.

Once activated, the drug reacts with DNA, primarily at guanine residues, to form a covalent bond nih.govresearchgate.net. Studies using primer-extension assays have confirmed that nearly all adducts are associated with guanine nih.govresearchgate.net. The formation of these adducts is dependent on several factors, including temperature and pH, with optimal formation occurring at physiological pH (around 7) and temperatures between 40-50°C nih.govresearchgate.net.

These adducts can effectively function as interstrand cross-links, covalently linking the two strands of the DNA helix uq.edu.au. The formation of such lesions is a severe form of DNA damage that physically impedes essential cellular processes that rely on strand separation, such as replication and transcription uq.edu.au.

Table 1: Factors Affecting Adriamycin-DNA Adduct Formation (In Vitro)

| Factor | Optimal Condition/Requirement | Finding |

| Reducing Agent | Absolute requirement | Adducts detected with DTT, β-mercaptoethanol, and glutathione. Maximal formation at 5-10 mM DTT. nih.govresearchgate.net |

| Temperature | 40-50°C | A 40-fold increase in adduct formation was observed at 40-50°C compared to 10°C. nih.govresearchgate.net |

| pH | 7 | Maximum adduct formation occurs at a neutral pH. nih.govresearchgate.net |

| Sequence Specificity | Guanine residues | Primer-extension assays show that almost all adducts are associated with a guanine residue. nih.govresearchgate.net |

Impact on DNA Torsional Stress and Helical Structure

The intercalation of an Adriamycin analogue into the DNA double helix induces significant structural perturbations. The insertion of the planar ring system unwinds the DNA at the site of binding. Single-molecule measurements have shown that the intercalation of one doxorubicin molecule can relax the natural twist of the DNA helix by approximately -27° nih.gov.

This localized unwinding introduces compensatory positive torsional strain, or supercoiling, into the surrounding DNA nih.gov. The maintenance of proper DNA topology is crucial for cellular function, and this balance is tightly regulated by enzymes called topoisomerases researchgate.net. The introduction of drug-induced torsional stress can disrupt the structure and stability of nucleosomes, the fundamental units of chromatin, and interfere with the processes of DNA replication and transcription nih.govresearchgate.net. Excessive torsional strain can ultimately lead to the formation of DNA strand breaks researchgate.net.

Topoisomerase Inhibition Pathways

The structural distortions and torsional stress induced by Adriamycin 14-thiopropionate and its analogues in DNA directly interfere with the function of topoisomerases, which are essential for resolving topological problems in the genome.

Inhibition of Topoisomerase I and II Activities

Adriamycin and its analogues are potent inhibitors of both topoisomerase I and topoisomerase II.

Topoisomerase I: Doxorubicin has been shown to inhibit purified human DNA topoisomerase I with an IC50 value (the concentration required to inhibit 50% of the enzyme's activity) of approximately 0.8 µM nih.gov. This inhibition prevents the enzyme from relaxing DNA supercoils, which is necessary for transcription and replication.

Topoisomerase II: The primary cytotoxic mechanism for many anthracyclines is the inhibition of topoisomerase II uq.edu.au. These drugs act as "topoisomerase poisons" by stabilizing the "cleavage complex," a transient intermediate in the enzyme's reaction cycle where the DNA strands are cut adooq.comuniroma1.it. By stabilizing this complex, the drug prevents the enzyme from resealing the DNA double-strand break it creates adooq.com. This leads to an accumulation of persistent, protein-linked DNA double-strand breaks, which are highly toxic to the cell. At low concentrations, doxorubicin stabilizes this complex, while at higher concentrations, its intercalation activity can prevent the enzyme from binding to DNA in the first place mdpi.com.

Table 2: Preclinical Inhibition of Topoisomerases by Anthracyclines

| Enzyme | Inhibitory Mechanism | Consequence |

| Topoisomerase I | Inhibition of catalytic activity (IC50 ~0.8 µM for Doxorubicin). nih.gov | Prevents the relaxation of DNA supercoiling. |

| Topoisomerase II | Stabilization of the Topoisomerase II-DNA cleavage complex. adooq.comuniroma1.it | Leads to the accumulation of permanent DNA double-strand breaks. |

Consequences for DNA Repair and Replication Processes

The combination of DNA adduct formation and topoisomerase inhibition has profound consequences for DNA replication and repair.

The stabilized topoisomerase-DNA complexes and covalent adducts act as physical roadblocks that stall the progression of replication forks mdpi.com. The collapse of these stalled forks can lead to the formation of lethal double-strand breaks. The presence of Adriamycin has been shown to significantly depress replicative DNA synthesis in cultured cells nih.gov.

Furthermore, the DNA lesions induced by these compounds trigger the cell's DNA damage response (DDR) pathways mdpi.com. However, the sheer number and complexity of the lesions—which include adducts, interstrand cross-links, and double-strand breaks—can overwhelm the cell's repair capacity mdpi.com. While low concentrations of Adriamycin may permit some forms of DNA repair, higher concentrations that are effective in reducing DNA replication can also inhibit the cell's ability to repair other forms of damage, such as that induced by UV radiation nih.gov. If the damage is too extensive to be repaired, the cell is ultimately directed towards programmed cell death, or apoptosis mdpi.com.

Reactive Oxygen Species Generation and Oxidative Stress Induction

Adriamycin and its analogues are well-documented in preclinical studies to induce significant oxidative stress through the generation of reactive oxygen species (ROS). This process is central to their cytotoxic mechanism. The chemical structure of Adriamycin, specifically its quinone moiety, is capable of undergoing a one-electron reduction to form a semiquinone radical. This reaction is catalyzed by various cellular reductases, including NADPH cytochrome P450 reductase. The semiquinone radical then reacts with molecular oxygen, regenerating the parent quinone and producing a superoxide (B77818) radical (O₂•−). This process, known as redox cycling, can occur repeatedly, leading to a substantial accumulation of superoxide radicals. researchgate.net

The superoxide radicals can be dismutated, either spontaneously or by the enzyme superoxide dismutase (SOD), into hydrogen peroxide (H₂O₂). researchgate.net In the presence of ferrous iron (Fe²⁺), hydrogen peroxide can undergo the Fenton reaction to generate highly reactive and toxic hydroxyl radicals (•OH). These radicals can cause widespread damage to cellular macromolecules, including lipids, proteins, and nucleic acids, leading to lipid peroxidation, protein denaturation, and DNA strand breaks. nih.gov

Preclinical models have consistently shown that exposure to doxorubicin leads to an imbalance between ROS production and the cell's antioxidant capacity, resulting in oxidative stress. nih.govijeais.org This is exacerbated in tissues with lower levels of antioxidant enzymes, such as the heart. ijeais.org Studies in cardiomyocytes have demonstrated that doxorubicin-induced ROS generation is a key event leading to cellular damage. nih.gov The resulting oxidative damage contributes significantly to the cytotoxic effects observed in cancer cells. ijeais.org

Table 1: Preclinical Findings on ROS Generation by Adriamycin and Analogues

| Finding | Model System | Key Outcome | Reference |

|---|---|---|---|

| Redox cycling of quinone moiety | Cell-free systems | Generation of superoxide and semiquinone radicals. | researchgate.net |

| Increased oxidative stress markers | Mice with Ehrlich ascites carcinoma | Decreased antioxidant enzymes (CAT, SOD, GPx) and increased malondialdehyde (MDA) in tumor tissue. | ijeais.org |

| Cardiotoxicity linked to ROS | Rat cardiomyocytes (H9c2 cells) | Doxorubicin treatment reduced the expression of SOD2, an effect counteracted by the antioxidant Hydroxytyrosol. | nih.gov |

| eNOS involvement in ROS production | eNOS knockout mice | eNOS knockout mice showed low levels of ROS and preserved myocardial function after doxorubicin exposure. | nih.gov |

| Increased lipid peroxidation | Rat model | Doxorubicin administration led to increased myocardial malondialdehyde (MDA), a marker of lipid peroxidation. | researchgate.net |

Influence on Other Cellular Processes

Adriamycin and its analogues disrupt RNA synthesis primarily through their ability to intercalate into DNA. The planar tetracyclic ring of the molecule inserts itself between DNA base pairs, causing a local unwinding and deformation of the DNA double helix. drugbank.comwikipedia.org This physical obstruction interferes with the progression of RNA polymerase along the DNA template, thereby inhibiting the transcription of DNA into RNA. gavinpublishers.commdpi.com This mechanism affects the synthesis of all types of RNA, including ribosomal RNA (rRNA), messenger RNA (mRNA), and transfer RNA (tRNA).

The inhibition of topoisomerase II by Adriamycin also contributes to its effects on transcription. Topoisomerase II is essential for relaxing DNA supercoils that form ahead of the transcription machinery. wikipedia.org By stabilizing the topoisomerase II-DNA cleavage complex, Adriamycin prevents the re-ligation of the DNA strands, leading to DNA breaks and topological stress that further impedes the process of transcription. mdpi.com Preclinical studies have shown that doxorubicin treatment can significantly alter the transcriptional landscape of cells, affecting the expression of numerous genes involved in critical cellular functions. nih.gov The disruption of macromolecular biosynthesis is a key component of its antineoplastic activity. wikipedia.orggavinpublishers.com

Table 2: Research Findings on Interference with RNA Synthesis

| Finding | Model System | Mechanism | Key Outcome | Reference |

|---|---|---|---|---|

| Inhibition of RNA Polymerase | Cell-free systems | DNA intercalation causing template disordering and steric obstruction. | Inhibition of RNA synthesis. | gavinpublishers.com |

| Disruption of Topoisomerase II | General mechanism | Stabilization of the Topoisomerase II-DNA complex. | Prevention of DNA re-ligation, leading to topological stress that blocks transcription. | wikipedia.orgmdpi.com |

| Alteration of Transcriptomes | Human colon cancer cells (single-cell RNA sequencing) | Subtoxic doxorubicin treatment. | Distinct cell populations with altered transcriptional profiles, particularly affecting interferon signaling and cell cycle regulation genes. | nih.gov |

| General Inhibition of Macromolecular Biosynthesis | General mechanism | DNA intercalation. | Inhibition of both DNA replication and RNA transcription. | drugbank.comwikipedia.org |

Preclinical evidence indicates that anthracyclines, including Adriamycin, can modulate cellular lipid metabolism, specifically by inducing the generation of the bioactive sphingolipid, ceramide. nih.gov Ceramide is a central molecule in sphingolipid metabolism and acts as a second messenger in signaling pathways that regulate cellular processes such as apoptosis, cell cycle arrest, and senescence. nih.gov

The generation of ceramide in response to agents like Adriamycin can be triggered through several pathways. One major route is the hydrolysis of sphingomyelin (B164518), a major component of cell membranes, by the enzyme sphingomyelinase. nih.gov Various cellular stresses, including exposure to chemotherapeutic agents, can activate sphingomyelinases, leading to a rapid increase in intracellular ceramide levels. nih.govnih.gov Ceramide can also be synthesized via the de novo pathway, which begins with the condensation of serine and palmitate. mdpi.com

Increased ceramide levels have been linked to the induction of apoptosis. Ceramide can promote the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of the caspase cascade. nih.gov By elevating ceramide levels, Adriamycin and its analogues can leverage this pro-apoptotic signaling pathway to induce cancer cell death. nih.gov Therefore, the modulation of ceramide metabolism represents a significant, non-DNA-targeted mechanism of action for this class of compounds. mdpi.com

Table 3: Findings on Ceramide Pathway Modulation

| Finding | Model System | Mechanism | Key Outcome | Reference |

|---|---|---|---|---|

| Ceramide generation by anthracyclines | Monocytic leukemia cells | Mitoxantrone (an anthracycline analogue) caused sphingomyelin hydrolysis. | Increased ceramide generation and induction of cell death. | nih.gov |

| Ceramide as a tumor suppressor | General mechanism | Activation of sphingomyelinase or de novo synthesis pathways in response to cellular stress. | Increased intracellular ceramide levels, which can trigger apoptosis. | nih.gov |

| Ceramide-mediated apoptosis | General mechanism | Ceramide induces mitochondrial outer membrane permeabilization (MOMP). | Release of cytochrome c, leading to apoptosis. | nih.gov |

| Targeting ceramide metabolism | Cancer therapy research | Ceramide analogue drugs (e.g., pyridinium-ceramide) are used to target the sphingolipid pathway. | Antiproliferative effects in cancer models. | mdpi.com |

Beyond its classical roles as a DNA intercalator and topoisomerase II inhibitor, Adriamycin has been shown to directly alter chromatin structure through a process known as histone eviction. nih.gov This mechanism involves the physical removal of histone proteins from DNA, particularly in open, transcriptionally active regions of chromatin. nih.gov This effect appears to be a general property of anthracyclines and is independent of topoisomerase II inhibition or the formation of DNA double-strand breaks. nih.gov

Table 4: Research Findings on Histone Eviction and Chromatin Remodeling

| Finding | Model System | Mechanism | Key Outcome | Reference |

|---|---|---|---|---|

| Doxorubicin-induced histone eviction | Human osteosarcoma cells (U2OS) | Direct drug-chromatin interaction. | Eviction of histones from open chromatin, independent of TopoII inhibition or DNA breaks. | nih.gov |

| Alteration of 3D genome architecture | Doxorubicin-resistant breast cancer cells (MCF7-DR) | Integrative analysis of Hi-C, ATAC-seq, and RNA-seq. | Reorganization into smaller topologically associating domains (TADs) and chromatin loops. | frontiersin.org |

| Changes in chromatin interactions | Human RPE1 cells | Hi-C analysis after doxorubicin treatment. | Local reduction in chromatin interactions in regions containing active promoters. | nih.gov |

| Direct effect on chromatin structure | General mechanism | Intercalation of doxorubicin into DNA. | Direct effect on chromatin structure and dynamics, potentially influencing cancer cell killing. | nih.gov |

Structure Activity Relationships Sar of Adriamycin 14 Thiopropionate and Derivatives

Correlation Between C14 Thiopropionate Moiety and Biological Activity

The introduction of a thioester linkage at the C14 position of the adriamycin aglycone has a notable impact on its biological activity. While direct data on the 14-thiopropionate analogue is limited, studies on related C14 thioesters provide critical insights. For instance, adriamycin analogues bearing a 14-thioacetate, 14-thiovalerate, or 14-thiobenzoate moiety demonstrated significant in vivo antitumor activity against murine P388 leukemia. nih.gov This suggests that the presence of a C14 thioester group, including the thiopropionate, is compatible with retaining cytotoxic function. The activity of these compounds indicates that the thioester moiety can either be hydrolyzed by cellular esterases to release the active adriamycin aglycone or that the intact molecule possesses intrinsic activity.

Comparative Analysis of C14 Thioester Analogues Versus Corresponding Oxoesters

A direct comparison between C14 thioester and their corresponding C14 oxoester (i.e., standard ester) analogues reveals a critical divergence in biological activity, particularly when combined with modification of the daunosamine (B1196630) sugar's amino group.

In a key study, a series of N-(trifluoroacetyl)adriamycin 14-thio esters, including the thiopropionate derivative, were synthesized and evaluated. nih.gov Strikingly, none of these N-trifluoroacetylated thioester derivatives exhibited any antitumor activity either in vitro against human-derived CCRF-CEM leukemic lymphocytes or in vivo against murine P388 leukemia. nih.gov This is in stark contrast to their corresponding N-(trifluoroacetyl)adriamycin 14-oxoester analogues, which are known to be potent, highly active antitumor agents. nih.govnih.gov

Conversely, when the N-trifluoroacetyl group is absent, the adriamycin 14-thioesters (such as the thioacetate, thiovalerate, and thiobenzoate) retain significant in vivo anti-P388 activity. nih.gov However, even in this state, their efficacy did not match the curative effects observed with highly active oxoester controls like N-(trifluoroacetyl)adriamycin 14-valerate. nih.gov This demonstrates that the combination of N-trifluoroacetylation and a C14-thioester linkage results in a complete loss of activity, a phenomenon not observed with the C14-oxoester linkage.

Interactive Data Table: Comparative Activity of C14 Analogues

| Compound Type | N-Modification | Linkage at C14 | In Vivo Antitumor Activity (P388 Leukemia) | Reference |

|---|---|---|---|---|

| Adriamycin Analogue | None | Thioester | Significant | nih.gov |

| Adriamycin Analogue | N-Trifluoroacetyl | Thioester | Inactive | nih.gov |

| Adriamycin Analogue | N-Trifluoroacetyl | Oxoester | Highly Active / Curative | nih.govnih.gov |

Structural Determinants for DNA Binding Properties

The interaction of adriamycin with DNA is a cornerstone of its cytotoxic mechanism and is defined by specific structural features. The planar anthracycline ring intercalates between DNA base pairs, preferentially at CpG steps. fda.govgatech.edu The binding is further stabilized by a complex network of interactions involving the aglycone and the daunosamine sugar. gatech.edu

Key structural determinants for this binding include:

The Daunosamine Sugar: The amino sugar extends into the minor groove of the DNA helix. gatech.edu The positively charged amino group is critical for the biological activity of the compound, and its conversion to an amide can significantly reduce DNA binding affinity. ineosopen.org

Hydrogen Bonding: The aglycone is anchored by two direct hydrogen bonds between the O9 of the anthracycline and the N2 and N3 atoms of a guanine (B1146940) residue. gatech.edu

C14-Hydroxyl Group: In the parent adriamycin, the C14-hydroxyl group contributes to binding by participating in additional solvent-mediated interactions, forming bridging hydrogen bonds to the phosphate (B84403) groups of the DNA backbone. gatech.edu

Modification at the C14 position with a bulky ester or thioester group, particularly in combination with N-trifluoroacetylation, is intended to sterically hinder or electronically disfavor this DNA intercalation, leading to compounds classified as "DNA-nonbinding". nih.govnih.gov

Impact of C14 Substitution Type on Antiproliferative Efficacy in Preclinical Models

Preclinical evaluation, primarily using the murine P388 leukemia model, has shown that the nature of the C14 substituent dramatically influences antiproliferative efficacy.

C14-Oxoesters: N-trifluoroacetylated adriamycin derivatives with C14-O-hemiester substituents (e.g., hemiadipate) have demonstrated high, curative antitumor efficacy, often superior to that of adriamycin itself. nih.gov The N-(trifluoroacetyl)adriamycin 14-O-hemiadipate, for example, showed an 86% cure rate in P388 tumor-bearing animals over a range of doses. nih.gov

C14-Thioesters: Adriamycin 14-thioester analogues (without N-acetylation) displayed significant in vivo activity against P388 leukemia, establishing that this modification is compatible with cytotoxicity. nih.gov However, their efficacy was generally less than that of the highly active N-trifluoroacetylated oxoester controls. nih.gov

N-Trifluoroacetylated C14-Thioesters: As noted previously, this class of compounds, including the 14-thiopropionate derivative, was found to be completely inactive in the same preclinical models. nih.gov

This stark difference in efficacy underscores the critical role of the interplay between the C14 substituent and other modifications on the adriamycin scaffold.

Interactive Data Table: Efficacy of C14-Substituted Analogues in P388 Leukemia Model

| C14 Substitution Type | N-Modification | Efficacy vs. Adriamycin | Curative Potential | Reference |

|---|---|---|---|---|

| O-Hemiester (e.g., Adipate) | N-Trifluoroacetyl | Superior | High (86% cure rate) | nih.gov |

| Thioester (e.g., Thiovalerate) | None | Significant | Less than oxoester controls | nih.gov |

| Thioester (e.g., Thiopropionate) | N-Trifluoroacetyl | Inactive | None | nih.gov |

Stereochemical Considerations in Modified Anthracycline Analogues

The stereochemistry of the anthracycline molecule, particularly within the aminosaccharide moiety, is crucial for its biological activity. ineosopen.org Minor modifications to the stereochemical configuration can lead to significant changes in potency and even the mechanism of action.

Preclinical Efficacy Studies of Adriamycin 14 Thiopropionate and Analogues

In Vitro Cytotoxicity Profiling

Assessment of Growth Inhibition in Various Cancer Cell Lines (e.g., Murine P388 Leukemia, Human CCRF-CEM Leukemic Lymphocytes, Murine L1210 Leukemia)

Preclinical investigations into the in vitro cytotoxic effects of Adriamycin 14-thiopropionate and its analogues have been undertaken to determine their potential as anticancer agents. A series of N-(trifluoroacetyl)adriamycin 14-thio esters, including a thiopropionate derivative, were specifically evaluated for their ability to inhibit the growth of human-derived CCRF-CEM leukemic lymphocytes. nih.gov The rationale for synthesizing these analogues was based on the high activity of other DNA-nonbinding Adriamycin derivatives. nih.gov

However, studies on the N-(trifluoroacetyl)adriamycin 14-thio ester series, which includes the thiopropionate analogue, did not show cytotoxic activity against CCRF-CEM leukemic lymphocytes. nih.gov This lack of in vitro efficacy was a significant finding, particularly when contrasted with the known activity of other Adriamycin analogues.

While direct studies on Adriamycin 14-thiopropionate against Murine P388 Leukemia and Murine L1210 Leukemia cell lines are not detailed in the available literature, the general sensitivity of these cell lines to the parent compound, Adriamycin, is well-established. For instance, proliferating cultured P388 cells have been shown to be more sensitive to Adriamycin than proliferating cultured L1210 cells. nih.gov

Comparative Cytotoxicity Against Parent Adriamycin and Other Analogs

The cytotoxic profile of Adriamycin analogues is often compared to the parent compound, Adriamycin (also known as Doxorubicin), to assess their relative potency. In the case of the N-(trifluoroacetyl)adriamycin 14-thio ester analogues, a direct comparison revealed a stark contrast in activity. While the corresponding oxo ester analogues of N-(trifluoroacetyl)adriamycin are known to be significantly biologically active, the thio ester derivatives, including the thiopropionate, were found to be inactive in the in vitro systems tested. nih.gov

For the Adriamycin 14-thio ester series (without the N-trifluoroacetyl group), while specific in vitro cytotoxicity data is not provided, the in vivo results suggest a difference in activity compared to other analogues like N-(trifluoroacetyl)adriamycin 14-valerate, which shows curative effects. nih.gov

Comparative In Vitro Activity of N-(trifluoroacetyl)adriamycin 14-thio esters

| Compound/Analogue | Cancer Cell Line | In Vitro Cytotoxicity |

| N-(trifluoroacetyl)adriamycin 14-thiopropionate | Human CCRF-CEM Leukemic Lymphocytes | Inactive nih.gov |

| Other N-(trifluoroacetyl)adriamycin 14-thio esters | Human CCRF-CEM Leukemic Lymphocytes | Inactive nih.gov |

| Corresponding Oxo Ester Analogues | Various | Biologically Active nih.gov |

Evaluation in Doxorubicin-Sensitive and -Resistant Cell Lines

The development of drug resistance is a major obstacle in cancer chemotherapy. The evaluation of new analogues in both sensitive and resistant cell lines is therefore a critical step in preclinical assessment. While there is no specific information available regarding the evaluation of Adriamycin 14-thiopropionate in doxorubicin-sensitive and -resistant cell lines, the broader context of Adriamycin resistance is well-documented. For example, a subline of P388 leukemia resistant to Adriamycin (P388/ADR) has been developed and shown to be cross-resistant to a range of other anthracycline derivatives. nih.gov Such cell lines are valuable tools for testing whether new analogues can overcome existing resistance mechanisms. Given the lack of foundational in vitro activity for the N-(trifluoroacetyl)adriamycin 14-thio ester series, their evaluation in resistant cell lines was likely not pursued.

In Vivo Antitumor Activity in Preclinical Murine Models

Efficacy in Murine P388 Lymphocytic Leukemia

In vivo studies using murine P388 lymphocytic leukemia models have been instrumental in evaluating the antitumor potential of Adriamycin analogues. A study involving a series of N-(trifluoroacetyl)adriamycin 14-thio esters, which included the thiopropionate analogue, found that none of these compounds exhibited in vivo antitumor activity. nih.gov

In contrast, a separate investigation of Adriamycin 14-thio esters (without the N-trifluoroacetyl modification) yielded different results for some analogues. In this series, the thioacetate, thiovalerate, and thiobenzoate derivatives demonstrated significant in vivo anti-P388 activity. nih.gov Notably, Adriamycin 14-thiopropionate was not mentioned among the active compounds in this study, suggesting it may have had limited or no efficacy in this model. nih.gov

In Vivo Antitumor Activity of Adriamycin 14-thio esters against P388 Leukemia

| Compound/Analogue | In Vivo Anti-P388 Activity |

| Adriamycin 14-thioacetate | Significant Activity nih.gov |

| Adriamycin 14-thiopropionate | Not Reported as Active nih.gov |

| Adriamycin 14-thiovalerate | Significant Activity nih.gov |

| Adriamycin 14-thiobenzoate | Significant Activity nih.gov |

| N-(trifluoroacetyl)adriamycin 14-thiopropionate | Inactive nih.gov |

| N-(trifluoroacetyl)adriamycin 14-valerate | Curative Effects nih.gov |

Activity Against Murine L1210 Leukemia

Information regarding the in vivo efficacy of Adriamycin 14-thiopropionate specifically against murine L1210 leukemia is not available in the reviewed literature. While L1210 leukemia is a standard model for assessing the antineoplastic activity of Adriamycin and its derivatives, the focus of the studies that synthesized and tested the 14-thio ester analogues appears to have been on the P388 leukemia model. nih.gov The parent compound, Adriamycin, and other analogues like N-trifluoroacetyladriamycin-14-valerate have been tested in L1210 leukemia models, with the latter showing significantly more effectiveness. nih.gov

Exploration in Other Xenograft or Syngeneic Tumor Models

Comprehensive studies detailing the in vivo efficacy of Adriamycin 14-thiopropionate in a range of xenograft or syngeneic tumor models are not currently present in the reviewed scientific literature. Research has, however, extensively profiled the activity of the parent compound, Adriamycin, in various cancer models. For instance, Adriamycin has demonstrated significant antitumor activity in models of breast cancer, lung cancer, and leukemia. The therapeutic efficacy in these models is often attributed to its ability to intercalate with DNA, inhibit topoisomerase II, and generate reactive oxygen species. The structural modifications in analogues of Adriamycin are designed to modulate these activities, potentially enhancing efficacy or reducing toxicity. Further investigation is required to determine the specific preclinical antitumor spectrum of Adriamycin 14-thiopropionate.

Cellular Uptake and Intracellular Distribution Studies

The cellular entry and subsequent localization of anthracyclines are critical determinants of their cytotoxic activity. Studies on Adriamycin and its derivatives have employed various techniques to elucidate these processes.

Quantitative Assessment of Cellular Accumulation

The cellular accumulation of Adriamycin and its analogues can be quantitatively assessed using methods such as flow cytometry and fluorescence microscopy. For example, studies have shown that the uptake of doxorubicin (B1662922) in cancer cells is a complex process that can be influenced by the expression of drug efflux pumps like P-glycoprotein (P-gp). The heterogeneity in doxorubicin uptake among individual cells within a population has been quantitatively examined using capillary electrophoresis with laser-induced fluorescence detection. This single-cell analysis has revealed that greater heterogeneity in drug uptake correlates with reduced cytotoxicity.

Furthermore, the development of drug-resistant cell lines, such as the adriamycin-selected multidrug resistant human lung cancer cell line DLKP-A, provides a model for studying the quantitative differences in drug accumulation. In these resistant cells, a significant reduction in intracellular drug concentration is a primary mechanism of resistance. Quantitative proteomics analysis of such cell lines has identified the upregulation of ABC transporter proteins as a key factor in limiting cellular drug accumulation.

| Method | Description | Key Findings for Adriamycin/Analogues |

| Flow Cytometry | Measures the fluorescence intensity of individual cells, allowing for quantification of intracellular drug levels. | Can distinguish between high- and low-uptake cell populations and assess the impact of resistance mechanisms. |

| Fluorescence Microscopy | Visualizes the localization and relative concentration of fluorescent drugs within cells. | Allows for the qualitative and semi-quantitative assessment of drug accumulation in different cellular compartments. |

| Capillary Electrophoresis with Laser-Induced Fluorescence Detection | A high-resolution analytical technique for quantifying drug content in single cells. | Revealed a negative correlation between cellular heterogeneity in doxorubicin uptake and its cytotoxic effect. nih.gov |

| Radiolabeled Drug Uptake Assays | Utilizes radiolabeled drug molecules to quantify the total amount of drug accumulated by a cell population. | Provides precise quantitative data on drug influx and efflux rates. |

Subcellular Localization Analysis (e.g., Nuclear vs. Cytoplasmic Fluorescence)

The subcellular distribution of anthracyclines is closely linked to their mechanism of action. Adriamycin is well-known to accumulate in the nucleus, where it intercalates with DNA and inhibits topoisomerase II. In contrast, some analogues exhibit different localization patterns. For instance, N-trifluoroacetyladriamycin-14-valerate displays rapid and predominant fluorescence in the cytoplasm of living cells, with a notable absence of nuclear binding. nih.gov This altered distribution can significantly impact the compound's biological activity.

Fluorescence microscopy is a primary tool for visualizing the subcellular localization of these compounds. Studies have shown that in drug-sensitive cells, Adriamycin's fluorescence is concentrated in the nucleus, whereas in some multidrug-resistant cells, the drug may be sequestered in the cytoplasm or actively effluxed from the cell. nih.gov This differential localization underscores the importance of subcellular distribution in determining drug efficacy.

| Compound | Primary Subcellular Localization | Implication |

| Adriamycin (Doxorubicin) | Nucleus | Direct interaction with DNA and topoisomerase II, leading to cell cycle arrest and apoptosis. |

| N-trifluoroacetyladriamycin-14-valerate | Cytoplasm | Reduced direct DNA interaction, suggesting alternative mechanisms of cytotoxicity. nih.gov |

Mechanisms of Cellular Transport and Permeability

The transport of Adriamycin and its analogues across the cell membrane is a multifaceted process involving both passive diffusion and active transport. The lipophilicity of the molecule can influence its ability to passively diffuse across the lipid bilayer. Studies using model cell membranes have investigated the passive permeability of doxorubicin, revealing that it can be influenced by the membrane potential. nih.govresearchgate.net

A critical factor in the cellular transport of Adriamycin is the presence of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which actively efflux the drug from the cell, thereby reducing its intracellular concentration and leading to drug resistance. The interaction of Adriamycin with the cell surface membrane can also modulate its transport and cytotoxicity. nih.gov Research has shown that decreasing cellular permeability is a highly effective way for tumor cells to develop resistance to doxorubicin. nih.gov

Induction of Programmed Cell Death (Apoptosis, Autophagy) Mechanisms (Preclinical)

Adriamycin and its analogues are potent inducers of programmed cell death, primarily through apoptosis and, in some contexts, autophagy.

Apoptosis, or programmed cell death, is a major mechanism by which Adriamycin exerts its cytotoxic effects. In vitro and in vivo studies have demonstrated that Adriamycin can induce apoptosis in a dose-dependent manner in various cell types, including cardiomyocytes and endothelial cells. nih.gov The apoptotic cascade initiated by Adriamycin can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.gov This process is often characterized by DNA fragmentation, caspase activation, and changes in the expression of apoptosis-related genes such as Bax and Bcl-2. nih.gov

Drug Delivery System Research Incorporating Thiopropionate Moieties

Design and Synthesis of Thiopropionate-Based Polymeric Nanocarriers

The foundation of a successful drug delivery system lies in the rational design and synthesis of its carrier. For thiopropionate-based systems, this involves the creation of polymeric nanostructures that are biocompatible, biodegradable, and capable of responding to the specific microenvironment of tumor tissues.

Amphiphilic block copolymers, which consist of both hydrophilic and hydrophobic segments, are capable of self-assembling into core-shell structures, such as micelles, in an aqueous environment. nih.gov This self-assembly is a critical feature for encapsulating hydrophobic drugs like Adriamycin. The synthesis of amphiphilic copolymers containing poly(β-thiopropionate) has been a key area of research. These copolymers are often synthesized using techniques like ring-opening polymerization, atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain-transfer (RAFT) polymerization. rsc.org

One synthetic approach involves the copolymerization of a hydrophilic monomer, such as a methacrylate (B99206) derivative with a polyethylene (B3416737) glycol (PEG) side chain, and a hydrophobic monomer containing a β-thiopropionate linkage. nih.gov The resulting amphiphilic copolymer can then self-assemble into micelles in aqueous solutions. rsc.org A specific example is the synthesis of folate-conjugated amphiphilic poly(β-thiopropionate), which combines the pH-sensitivity of the thiopropionate group with a targeting ligand. researchgate.net

The acidic tumor microenvironment (pH 6.5–6.8) and the even lower pH within endosomes and lysosomes (pH 4.5–6.5) of cancer cells provide a unique trigger for drug release. nih.govcreative-biolabs.com The β-thiopropionate linkage is susceptible to hydrolysis under mildly acidic conditions, leading to the cleavage of the polymer backbone or the release of a conjugated drug. nih.govnih.gov This pH-triggered degradation is a key mechanism for the controlled release of Adriamycin within the tumor.

Researchers have designed various pH-sensitive linkers, such as hydrazones and cis-aconityl groups, to be incorporated into drug delivery systems. creative-biolabs.com The β-thiopropionate linkage itself acts as an inherent pH-sensitive linker within the polymer backbone. nih.gov The acidic hydrolysis of this linkage leads to a reduction in the hydrophobicity of the copolymer, causing the disassembly of the micellar structure and the subsequent release of the encapsulated drug. nih.gov This strategy ensures that the drug remains stably encapsulated in the bloodstream at physiological pH (around 7.4) and is preferentially released at the tumor site. nih.govcreative-biolabs.com

Encapsulation and Loading Efficiency of Adriamycin/Doxorubicin (B1662922) in Thiopropionate-Based Systems

A critical parameter for any drug delivery system is its ability to efficiently encapsulate a therapeutic agent. The encapsulation of the hydrophobic drug Adriamycin (also known as Doxorubicin) into the core of thiopropionate-based polymeric micelles is a crucial step in the formulation process.

The loading of Adriamycin into these nanocarriers is typically achieved through methods such as dialysis or solvent evaporation. The hydrophobic core of the self-assembled micelles serves as a reservoir for the drug. nih.gov The drug loading content (DLC) and encapsulation efficiency (EE) are key metrics used to evaluate the effectiveness of this process. Several studies have focused on optimizing these parameters to maximize the therapeutic payload. For instance, strategies like deprotonating doxorubicin to increase its hydrophobicity have been shown to significantly enhance loading efficiency in lipid-shelled nanobubbles, a concept that could be applicable to polymeric systems. frontiersin.org

| Parameter | Description | Significance |

| Drug Loading Content (DLC) | The weight percentage of the drug relative to the total weight of the nanocarrier. | Indicates the amount of drug carried per unit of the delivery system. |

| Encapsulation Efficiency (EE) | The percentage of the initial drug that is successfully encapsulated within the nanocarriers. | Reflects the efficiency of the loading process and minimizes drug wastage. |

Research has shown that the composition of the amphiphilic copolymer, including the length of the hydrophobic block, can significantly influence both the drug loading capacity and the stability of the resulting nanoparticles. rsc.org

Controlled Release Kinetics and Mechanisms in Preclinical Simulators

To predict the in vivo performance of a drug delivery system, it is essential to study its release kinetics in environments that mimic physiological conditions. Preclinical simulators, such as buffer solutions at different pH values, are used to investigate the controlled release of Adriamycin from thiopropionate-based nanocarriers.

The release of Adriamycin from these systems is predominantly triggered by the acidic environment. At a physiological pH of 7.4, the drug release is typically slow and sustained. nih.gov However, upon exposure to an acidic pH of 5.2, simulating the endosomal/lysosomal environment, a significantly accelerated and sustained release of the entrapped drug is observed. nih.gov For example, one study reported that approximately 80% of the entrapped doxorubicin was released after 100 hours at pH 5.2, while only 35% was released at pH 7.4 over the same period. nih.gov

The mechanism of release is primarily attributed to the acid-catalyzed hydrolysis of the β-thiopropionate linkages within the polymer backbone. nih.govnih.gov This hydrolysis leads to the degradation of the nanocarrier structure, facilitating the diffusion of the drug out of the core. nih.gov Mathematical models, such as first-order kinetics, are often employed to characterize these release profiles and elucidate the underlying mechanisms. mdpi.comnih.gov

| pH Condition | Observed Release Profile | Underlying Mechanism |

| Physiological (pH 7.4) | Slow and sustained release | Stable nanocarrier structure, limited drug diffusion |

| Acidic (e.g., pH 5.2) | Accelerated and sustained release | Acid-catalyzed hydrolysis of β-thiopropionate linkers, nanocarrier disassembly |

Targeted Delivery Strategies Utilizing Thiopropionate-Functionalized Systems

To further enhance the therapeutic index of Adriamycin, targeted delivery strategies are employed to increase the accumulation of the drug at the tumor site while minimizing exposure to healthy tissues. This is often achieved by functionalizing the surface of the nanocarriers with ligands that can bind to specific receptors overexpressed on cancer cells.

The surface of thiopropionate-based polymeric nanocarriers can be decorated with various targeting ligands, such as folic acid, antibodies, aptamers, or peptides. nih.govglobalresearchonline.net These ligands are chosen to bind with high affinity to receptors that are upregulated on the surface of cancer cells, a process known as receptor-mediated endocytosis. nih.govresearchgate.net

For example, folic acid can be conjugated to the hydrophilic shell of the nanocarriers to target the folate receptor, which is overexpressed in many types of cancers, including breast and ovarian cancer. researchgate.netnih.gov This ligand-receptor interaction facilitates the internalization of the nanocarrier by the cancer cells. nih.gov Once inside the cell, the nanocarrier is trafficked to acidic intracellular compartments like endosomes and lysosomes, where the pH-sensitive thiopropionate linkers are cleaved, leading to the release of Adriamycin directly at its site of action. nih.govcreative-biolabs.com This targeted approach not only increases the concentration of the drug within the tumor cells but also reduces off-target side effects. globalresearchonline.net

| Targeting Ligand | Receptor | Significance in Targeted Delivery |

| Folic Acid | Folate Receptor | High affinity binding to receptors overexpressed on various cancer cells, enhancing cellular uptake. researchgate.netnih.gov |

Physical Targeting Approaches (e.g., Magnetic Guidance)

Extensive research has been conducted on the use of magnetic nanoparticles as carriers for chemotherapeutic agents like Adriamycin (doxorubicin) to achieve targeted drug delivery. nih.govmdpi.comresearchgate.net The fundamental principle involves conjugating or encapsulating the drug with magnetic nanoparticles, administering this complex systemically, and then using an external magnetic field to concentrate the drug-carrier complex at a specific target site, such as a tumor. researchgate.netnih.gov This approach aims to increase the drug concentration at the tumor site while minimizing exposure to healthy tissues, thereby reducing systemic side effects. nih.govnih.gov

The thiopropionate linker itself is recognized in drug delivery for its pH-sensitive properties. nih.gov Specifically, the β-thiopropionate linkage can be engineered to be relatively stable at neutral pH (like that of blood) but hydrolyzes in the acidic microenvironment characteristic of tumors. nih.gov This mechanism allows for triggered drug release specifically at the tumor site. nih.gov While this chemistry is relevant to targeted drug delivery, its specific application in conjunction with Adriamycin 14-thiopropionate and magnetic guidance has not been detailed in the available literature.

Studies on magnetically targeted Adriamycin have employed various nanoparticle formulations, including:

Iron oxide cores coated with materials like silica (B1680970) or polymers. nih.govmdpi.comresearchgate.net

Magnetic albumin microspheres. nih.gov

Lipid-based magnetic lipocomplexes. nih.gov

Dual-layer nanoparticles with a drug core and a magnetic shell. mdpi.com

These studies have demonstrated success in increasing drug accumulation in target tissues under the influence of an external magnetic field. For instance, one study using magnetic albumin microspheres in rats showed a 16-fold increase in the maximum drug concentration at the target site when a magnetic field was applied. nih.gov Another investigation using magnetic lipocomplexes on a colorectal carcinoma model in mice found that magnetic field stimulation led to higher cellular uptake and suppression of tumor growth. nih.gov

Despite the extensive research into magnetically targeted doxorubicin, the specific role and advantages of the 14-thiopropionate derivative in such a system remain unexplored in the current body of scientific literature. Therefore, no detailed research findings or data tables on the physical targeting of Adriamycin 14-thiopropionate can be provided at this time.

Mechanisms of Resistance to Adriamycin and Analogues Preclinical Focus

Research Strategies to Overcome Drug Resistance (Preclinical)As there is no evidence of resistance to Adriamycin 14-thiopropionate being studied, there are consequently no reports on strategies to overcome such resistance. The evaluation of this novel analogue against resistant cell lines has not been documented, nor have any investigations into its use in combination therapies.

Nanocarrier-Mediated Overcoming of Resistance

The development of resistance to Adriamycin and its analogues is a significant hurdle in cancer chemotherapy. Nanocarrier-mediated drug delivery has emerged as a promising strategy to circumvent these resistance mechanisms in preclinical models. These systems are designed to alter the pharmacokinetic properties of the encapsulated drug, leading to improved tumor targeting and intracellular accumulation, thereby overcoming resistance.

Various types of nanocarriers, such as liposomes, polymeric micelles, and inorganic nanoparticles, have been investigated for the delivery of Adriamycin and its analogues. These carriers can protect the drug from premature degradation and metabolism, prolong its circulation time, and facilitate its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.

Table 1: Examples of Nanocarrier Strategies to Overcome Adriamycin Resistance (Preclinical Data)

| Nanocarrier Type | Mechanism of Overcoming Resistance | Key Findings in Preclinical Models |

| Liposomes | - Bypass P-glycoprotein (P-gp) mediated efflux. - Enhance intracellular drug concentration. | pH-sensitive liposomes show increased drug release in the acidic tumor microenvironment, leading to higher cytotoxicity in resistant cells. |

| Polymeric Micelles | - Solubilize hydrophobic drug analogues. - Evade recognition by efflux pumps. | Self-assembling micelles can accumulate in tumor tissue and release the drug in a sustained manner, effectively killing resistant cancer cells. |

| Inorganic Nanoparticles (e.g., Mesoporous Silica) | - High drug loading capacity. - Surface functionalization for targeted delivery. | Engineered silica (B1680970) nanoparticles have been shown to reverse multidrug resistance in Adriamycin-resistant cells by enhancing drug uptake. |

Detailed research findings indicate that nanocarriers can overcome resistance through several mechanisms. One primary mechanism is the avoidance of drug efflux pumps, such as P-glycoprotein (P-gp), which are often overexpressed in resistant cancer cells. By encapsulating the drug, nanocarriers can enter the cell via endocytosis, bypassing the direct interaction with these efflux pumps located on the cell membrane. Once inside the cell, the nanocarrier can release its payload, achieving a high intracellular drug concentration sufficient to induce cell death.

Furthermore, some nanocarriers are designed to be stimuli-responsive, releasing the drug in response to specific triggers within the tumor microenvironment, such as lower pH or the presence of certain enzymes. This targeted release ensures that the cytotoxic agent is delivered directly to the cancer cells, minimizing systemic toxicity and enhancing therapeutic efficacy against resistant tumors. While specific studies on nanocarrier formulations for Adriamycin 14-thiopropionate are not extensively documented, the principles established with Adriamycin are broadly applicable to its analogues.

Development and Characterization of Adriamycin-Resistant Cell Line Models for Research (e.g., NCI/ADR-RES)

To study the mechanisms of resistance to Adriamycin and to test the efficacy of new therapeutic strategies, well-characterized in vitro models are essential. The NCI/ADR-RES cell line is a widely used preclinical model for studying multidrug resistance (MDR) in cancer.

The NCI/ADR-RES cell line was derived from the OVCAR-8 human ovarian adenocarcinoma cell line through continuous exposure to increasing concentrations of Adriamycin. cancer.gov This selection process resulted in a cell line that exhibits a high level of resistance to Adriamycin and cross-resistance to a variety of other structurally and functionally unrelated chemotherapeutic agents. nih.govresearchgate.net

A primary characteristic of the NCI/ADR-RES cell line is the significant overexpression of the Multi-Drug Resistance 1 (MDR1) gene, which encodes for the P-glycoprotein (P-gp) efflux pump. cancer.gov This protein is a key player in the MDR phenotype, as it actively transports a wide range of anticancer drugs out of the cell, thereby reducing their intracellular concentration and cytotoxic effect.

Table 2: Characteristics of the NCI/ADR-RES Cell Line

| Characteristic | Description |

| Parental Cell Line | OVCAR-8 (Human Ovarian Adenocarcinoma) |

| Method of Development | Stepwise selection with increasing concentrations of Adriamycin. |

| Primary Resistance Mechanism | Overexpression of the MDR1 gene and its product, P-glycoprotein (P-gp). |

| Resistance Profile | High resistance to Adriamycin and cross-resistance to other agents like paclitaxel (B517696) and docetaxel. nih.gov |

| Research Applications | - Studying the molecular mechanisms of multidrug resistance. - Screening for new compounds that can overcome or circumvent P-gp-mediated resistance. - Evaluating novel drug delivery systems designed to bypass efflux pumps. cancer.gov |

Transcriptional profiling of the NCI/ADR-RES cell line compared to its parental OVCAR-8 line has revealed a complex network of signaling pathways and molecular mechanisms contributing to its drug-resistant phenotype. nih.gov Besides the overexpression of drug transporters, these cells also show alterations in genes involved in drug inactivation, DNA repair, and apoptosis, providing a comprehensive model to investigate the multifaceted nature of cancer drug resistance. The development and thorough characterization of such resistant cell lines are crucial for the preclinical evaluation of novel Adriamycin analogues, including thioester derivatives like Adriamycin 14-thiopropionate, and for devising strategies to overcome clinical drug resistance.

Advanced Analytical Methodologies for Adriamycin 14 Thiopropionate Research

Spectroscopic Characterization

Spectroscopic techniques are fundamental in confirming the molecular structure and investigating the physicochemical properties of Adriamycin 14-thiopropionate.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like Adriamycin 14-thiopropionate. nih.govresearchgate.net One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the molecular framework. nih.govcore.ac.uk

¹H NMR (Proton NMR): This technique identifies the chemical environment of hydrogen atoms within the molecule. The ¹H NMR spectrum of Adriamycin 14-thiopropionate would be expected to show distinct signals corresponding to the protons of the anthracycline core, the daunosamine (B1196630) sugar moiety, and the newly introduced 14-thiopropionate side chain. The chemical shift (δ), signal splitting (multiplicity), and integration (area under the peak) of each signal provide critical data for assigning specific protons to their positions in the structure.

¹³C NMR (Carbon-13 NMR): This method maps the carbon backbone of the molecule. nih.govipb.pt The ¹³C NMR spectrum provides a signal for each unique carbon atom, offering a definitive count of the carbon environments. The chemical shifts in the ¹³C spectrum are highly sensitive to the electronic environment, allowing for the identification of carbonyl, aromatic, aliphatic, and sugar carbons. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH, CH₂, and CH₃ groups. nih.gov

For complex structures, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons, confirming the final structure. core.ac.uk

Table 1: Hypothetical ¹H and ¹³C NMR Data for Key Moieties in Adriamycin 14-Thiopropionate This table presents expected chemical shift ranges for illustrative purposes.

| Moiety | Atom Type | Expected Chemical Shift (δ, ppm) | Rationale |

|---|---|---|---|

| Anthracycline Core | Aromatic Protons | 7.0 - 8.5 | Protons on the aromatic rings are deshielded. |

| Anthracycline Core | Aromatic Carbons | 110 - 160 | Characteristic range for aromatic and quinone carbons. |

| Daunosamine Sugar | Anomeric Proton (H-1') | 5.0 - 5.5 | The proton attached to the carbon linked to two oxygen atoms is highly deshielded. |

| Daunosamine Sugar | Sugar Carbons | 60 - 105 | Typical chemical shifts for carbons in a sugar ring. |

| 14-Thiopropionate Chain | Methylene Protons (-CH₂-S-) | 2.8 - 3.5 | Protons adjacent to the sulfur atom. |

| 14-Thiopropionate Chain | Methylene Protons (-CH₂-CO-) | 2.5 - 3.0 | Protons adjacent to the carbonyl group. |

| 14-Thiopropionate Chain | Carbonyl Carbon (-CO-) | 170 - 180 | Characteristic shift for a carboxylic acid derivative carbon. |

UV-Visible Spectroscopy for Quantitative Analysis and DNA Binding Studies

UV-Visible (UV-Vis) spectroscopy is a versatile technique used for both the quantification of Adriamycin 14-thiopropionate and the investigation of its interaction with biological macromolecules like DNA. nih.gov The chromophores within the anthracycline structure give the compound a distinct absorption spectrum in the visible range.

For quantitative analysis, the Beer-Lambert law is applied, where the absorbance of a solution is directly proportional to the concentration of the analyte. A calibration curve is first generated by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).

In DNA binding studies, UV-Vis spectroscopy is used to monitor changes in the compound's absorption spectrum upon titration with increasing concentrations of DNA. mdpi.com The binding of small molecules to DNA can cause changes in the DNA's secondary structure, which in turn affects the electronic transitions of the bound molecule. nih.gov A common observation is hypochromism, a decrease in molar absorptivity, which is often indicative of intercalation between DNA base pairs. nih.gov These titration experiments allow for the calculation of the intrinsic binding constant (Kb), which quantifies the affinity of the compound for DNA. mdpi.com

Table 2: Illustrative Data from a UV-Vis DNA Titration Experiment This table simulates the results used to determine the DNA binding affinity of Adriamycin 14-thiopropionate.

| [DNA] (µM) | Absorbance at λmax | Hypochromism (%) |

|---|---|---|

| 0 | 0.500 | 0.0 |

| 20 | 0.475 | 5.0 |

| 40 | 0.452 | 9.6 |

| 60 | 0.431 | 13.8 |

| 80 | 0.415 | 17.0 |

| 100 | 0.401 | 19.8 |

| Calculated Binding Constant (Kb) | ~10⁵ M⁻¹ |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, enabling the determination of molecular weight and elemental composition, and the study of molecular interactions.

Accelerator Mass Spectrometry (AMS) for Detection of DNA Adducts

Accelerator Mass Spectrometry (AMS) is an exceptionally sensitive technique capable of detecting trace amounts of isotopes, such as Carbon-14 (¹⁴C). nih.govnih.gov This method has been successfully adapted to detect Adriamycin-DNA adducts at clinically relevant drug concentrations, a task that was previously hindered by the limited sensitivity of other assays. nih.govnih.gov

In this application, cells are treated with ¹⁴C-labeled Adriamycin. After treatment, the cellular DNA is isolated and prepared for AMS analysis. AMS provides a direct measurement of the covalent binding of the drug to DNA. Research has shown that AMS offers over three orders of magnitude greater sensitivity than traditional methods like liquid scintillation counting. nih.gov This enhanced sensitivity has enabled the detection of as few as 4.4 ± 1.0 adducts per 10⁷ base pairs in MCF-7 breast cancer cells treated with sub-micromolar concentrations of [¹⁴C]Adriamycin. nih.gov The reproducibility of this method makes it suitable for quantifying Adriamycin-DNA adducts in both cell cultures and human tissues. nih.gov

Table 3: Comparison of Sensitivity for Adriamycin-DNA Adduct Detection

| Technique | Typical Drug Concentration Required | Detection Limit (Adducts/10⁷ bp) | Reference |

|---|---|---|---|

| Liquid Scintillation Counting (LSC) | Supra-clinical (>1 µM) | ~5,000 - 10,000 | nih.govresearchgate.net |

| Accelerator Mass Spectrometry (AMS) | Clinically-relevant (nM) | ~4 | nih.gov |

LC-MS/MS for Metabolite Profiling and Protein Expression Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a hybrid technique that couples the separation capabilities of liquid chromatography with the high-sensitivity detection and identification power of tandem mass spectrometry. nih.gov It is a cornerstone of modern proteomics and metabolomics.

Metabolite Profiling: In metabolomics, LC-MS/MS is used to identify and quantify endogenous small-molecule metabolites in biological samples (e.g., cell extracts, plasma). rsc.orgresearchgate.net By comparing the metabolite profiles of cells treated with Adriamycin 14-thiopropionate to untreated control cells, researchers can identify metabolic pathways that are significantly altered by the compound. rsc.org This provides critical insights into the drug's mechanism of action, including its effects on processes like oxidative stress and mitochondrial function. rsc.org

Protein Expression Analysis: In proteomics, LC-MS/MS is used to analyze changes in the proteome (the entire set of proteins expressed). nih.gov Proteins from treated and untreated cells are extracted, digested into smaller peptides, and then analyzed by LC-MS/MS. nih.gov This allows for the identification and relative quantification of thousands of proteins, revealing which are up-regulated or down-regulated in response to the drug. mdpi.com This information can help identify protein biomarkers of drug response or resistance. nih.gov

Table 4: Representative Proteins and Metabolites Potentially Dysregulated by Adriamycin 14-Thiopropionate as Identifiable by LC-MS/MS

| Analysis Type | Molecule | Observed Change | Potential Implication |

|---|---|---|---|

| Proteomics | Glutathione S-transferase (GST) | Up-regulated | Cellular detoxification and drug resistance |

| Proteomics | Topoisomerase II | Down-regulated | Target engagement, altered DNA replication |

| Proteomics | Heat Shock Protein 60 (HSP60) | Down-regulated | Induction of apoptosis |

| Metabolomics | Glutathione (GSH) | Decreased | Increased oxidative stress |

| Metabolomics | Lactate | Increased | Shift towards glycolysis (Warburg effect) |

| Metabolomics | Carnitine | Decreased | Impaired fatty acid oxidation |

Chromatographic Separation Techniques (e.g., HPLC) for Purity and Compound Disposition

High-Performance Liquid Chromatography (HPLC) is a premier separation technique used extensively in pharmaceutical analysis for assessing the purity of compounds and for pharmacokinetic studies of compound disposition.

For purity assessment, a sample of synthesized Adriamycin 14-thiopropionate is injected into an HPLC system, typically equipped with a reversed-phase column (e.g., C18) and a UV-Vis detector. The compound and any impurities are separated based on their differential partitioning between the stationary and mobile phases. An ideal, pure compound will appear as a single, sharp peak in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

In studying compound disposition (absorption, distribution, metabolism, and excretion), HPLC is used to separate and quantify the parent drug and its metabolites from complex biological matrices like blood, plasma, or urine. This allows researchers to track the concentration of Adriamycin 14-thiopropionate over time after administration, providing essential pharmacokinetic data.

Table 5: Example HPLC Purity Analysis Data for a Synthesized Batch of Adriamycin 14-Thiopropionate

| Peak ID | Retention Time (min) | Peak Area | Area (%) | Identity |

|---|---|---|---|---|

| 1 | 3.2 | 1,520 | 0.8 | Impurity A |

| 2 | 4.5 | 185,600 | 98.5 | Adriamycin 14-thiopropionate |

| 3 | 5.8 | 1,310 | 0.7 | Impurity B |

| Total | 188,430 | 100.0 |

Table of Mentioned Compounds

| Compound Name |

|---|

| Adriamycin (Doxorubicin) |

| Adriamycin 14-thiopropionate |

| Daunorubicin (B1662515) |

| Epirubicin |

| Glutathione |

| Lactate |

| Carnitine |

Cell-Based Functional Assays

There is no publicly available research detailing the cytotoxicity or cell viability of Adriamycin 14-thiopropionate as measured by MTT or Resazurin reduction assays. Consequently, no IC50 values or comparative data tables on its effects on cell lines can be provided. While a study on various Adriamycin 14-thio esters, including a thiopropionate analog, was conducted, it focused on in vivo activity against murine P388 leukemia and did not report the specific in vitro cytotoxicity data required.

No studies utilizing flow cytometry to quantify the cellular uptake or to detect apoptosis induced by Adriamycin 14-thiopropionate have been found. Research on the parent compound Adriamycin frequently employs flow cytometry to measure its intracellular accumulation and its effects on the cell cycle and apoptosis. However, this specific data is absent for the 14-thiopropionate derivative, making it impossible to present findings on its cellular pharmacokinetics or its pro-apoptotic efficacy.

There is no available information on whether Adriamycin 14-thiopropionate is a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp). Efflux pump activity assays are crucial for understanding mechanisms of multidrug resistance, but no studies have been published that investigate the interaction between these pumps and Adriamycin 14-thiopropionate.

Molecular Biology Techniques for Gene and Protein Expression Analysis (e.g., Real-time RT-PCR)

An extensive search yielded no literature on the use of molecular biology techniques like Real-time RT-PCR to analyze changes in gene or protein expression in response to treatment with Adriamycin 14-thiopropionate. While the impact of Adriamycin on the expression of genes related to apoptosis, cell cycle, and DNA repair is well-documented, similar investigations have not been reported for its 14-thiopropionate analog.

Due to the absence of specific research data for Adriamycin 14-thiopropionate in the scientific literature, the generation of an article with detailed findings, data tables, and thorough content for the specified sections is not feasible. To provide such an article would require fabricating data, which would be scientifically unsound.

Q & A

Q. How can researchers ensure ethical rigor when testing Adriamycin 14-thiopropionate in animal models?

- Methodological Answer : Adhere to ARRIVE guidelines for preclinical studies. Include humane endpoints (e.g., tumor volume limits, weight loss thresholds) and justify sample sizes via power calculations. Conduct third-party audits of experimental protocols and data to minimize bias. Document all ethical approvals (IACUC) explicitly .

Q. What steps enhance the reproducibility of Adriamycin 14-thiopropionate studies across laboratories?

- Methodological Answer : Provide detailed synthetic protocols (e.g., reagent lot numbers, reaction kinetics) and raw spectral data (NMR, MS) in open-access repositories. Use reference standards from certified suppliers (e.g., NIST) for assays. Collaborate on inter-laboratory validation studies and publish negative results to reduce publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.